![molecular formula C21H15BrN2OS B2926590 4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine CAS No. 761395-31-7](/img/structure/B2926590.png)
4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
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Description
4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (4BP-4PPT) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has a unique structure, consisting of a bromophenyl ring and a phenoxyphenyl thiazole ring. It is a highly water-soluble compound, with a solubility of over 2 g/L in water. 4BP-4PPT has a wide range of applications in scientific research, including drug design and development, enzyme inhibition, and metabolic regulation.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
One study focused on the corrosion inhibition performances of thiazole derivatives, including those similar to 4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine, against iron metal corrosion. Through density functional theory (DFT) calculations and molecular dynamics simulations, the study provided insights into the interactions between metal surfaces and these molecules, contributing to the development of corrosion inhibitors (Kaya et al., 2016).
Fluorescent and Colorimetric pH Probes
Another area of research involves the development of highly water-soluble fluorescent and colorimetric pH probes based on benzothiazole derivatives. These probes show potential for real-time pH sensing in intracellular environments, indicating their applicability in biological and chemical sensing applications (Diana et al., 2020).
Synthesis of Benzimidazoles
Research also includes the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing the versatility of bromophenyl derivatives in synthesizing complex organic structures with potential utility in various chemical processes (Lygin & Meijere, 2009).
properties
IUPAC Name |
4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-14H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJVWIVRTVWRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine |
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